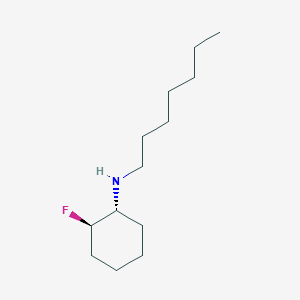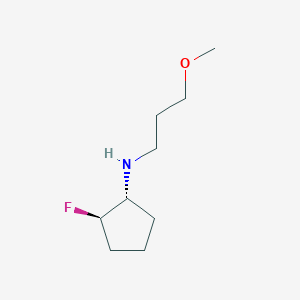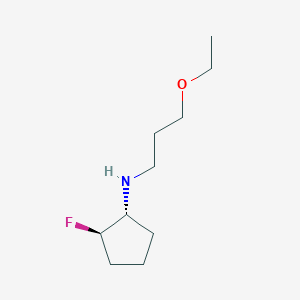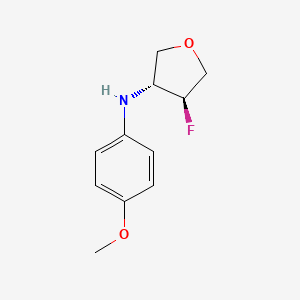![molecular formula C14H15NO B1485628 trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol CAS No. 2152350-58-6](/img/structure/B1485628.png)
trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol, also known as trans-2-NAC, is a cyclic molecule with a nitrogen atom in the center. It is a member of the cyclobutane family and has a variety of applications in the field of medicinal chemistry. Trans-2-NAC has been used as a building block in the synthesis of a variety of compounds, including amines, peptides, and natural products. The molecule has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs.
Wissenschaftliche Forschungsanwendungen
Trans-2-NAC has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a variety of compounds, including amines, peptides, and natural products. The molecule has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol has been used to study the structure-activity relationships of drugs and to develop novel drug delivery systems.
Wirkmechanismus
The mechanism of action of trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol is not well understood. However, it is believed that the molecule may act as a proton acceptor, allowing it to interact with various molecules in the body. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol may interact with enzymes, proteins, and other molecules in the body, resulting in changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol are not fully understood. However, it is believed that the molecule may be able to interact with various molecules in the body and affect the biochemical and physiological processes in the body. For example, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol has been shown to interact with enzymes and proteins, resulting in changes in enzyme activity and protein expression. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol has been shown to affect the expression of various genes, resulting in changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol in laboratory experiments has several advantages. The molecule is relatively inexpensive and easy to synthesize. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol is highly soluble in water, making it easy to work with in the laboratory. However, the molecule is also relatively unstable, making it difficult to store for long periods of time.
Zukünftige Richtungen
The use of trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol in scientific research is still in its infancy. In the future, it is likely that trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol will be used to further explore the mechanism of action of various drugs and to develop novel drug delivery systems. In addition, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol may be used to study the structure-activity relationships of drugs and to develop new compounds with improved pharmacological properties. Furthermore, trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol may be used to explore the biochemical and physiological effects of drugs and to develop new treatments for various diseases.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(naphthalen-2-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-8-7-13(14)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13-16H,7-8H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBBLCDTIVNPJB-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)

![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1485558.png)
![2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485560.png)
![(3R,4R)-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485562.png)


![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)